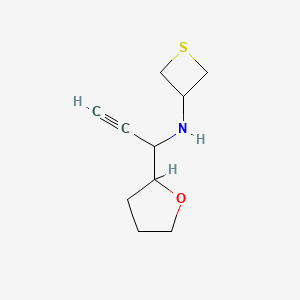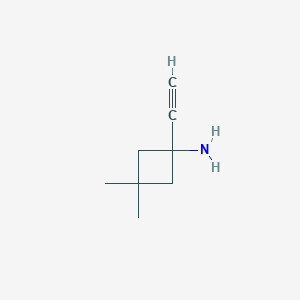![molecular formula C8H8ClN3O B15278481 (7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol](/img/structure/B15278481.png)
(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a chloro and methyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-methylpyrazole with a suitable aldehyde or ketone in the presence of a base to form the pyrazolo[1,5-a]pyrimidine ring system. The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product specifications.
化学反应分析
Types of Reactions
(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of 2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields an aldehyde or carboxylic acid, while substitution of the chloro group can produce a wide range of functionalized derivatives.
科学研究应用
(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of (7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades or metabolic processes, depending on the specific application.
相似化合物的比较
Similar Compounds
2-Methylpyrazolo[1,5-a]pyrimidine: Lacks the chloro and hydroxyl substituents, making it less reactive in certain chemical reactions.
7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine: Lacks the hydroxyl group, which affects its solubility and reactivity.
(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)amine:
Uniqueness
The presence of both the chloro and hydroxyl groups in (7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol makes it unique compared to its analogs. These functional groups enhance its reactivity and allow for a broader range of chemical modifications, making it a versatile compound for various applications.
属性
分子式 |
C8H8ClN3O |
|---|---|
分子量 |
197.62 g/mol |
IUPAC 名称 |
(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol |
InChI |
InChI=1S/C8H8ClN3O/c1-5-2-8-10-6(4-13)3-7(9)12(8)11-5/h2-3,13H,4H2,1H3 |
InChI 键 |
XFDDTEWJYXCDBE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN2C(=C1)N=C(C=C2Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


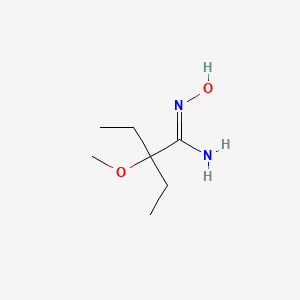

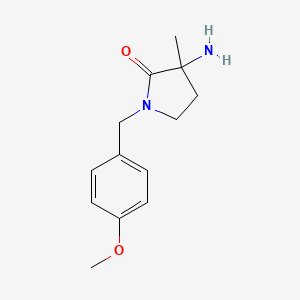
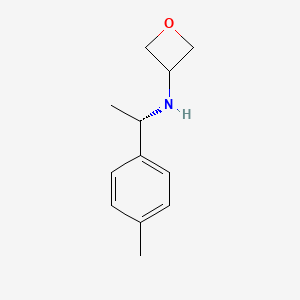


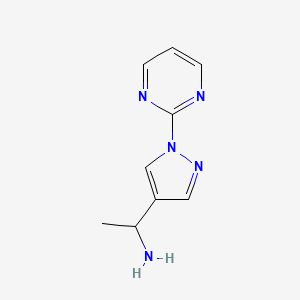
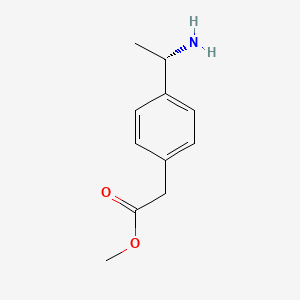
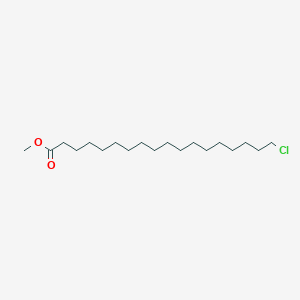
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde](/img/structure/B15278464.png)
